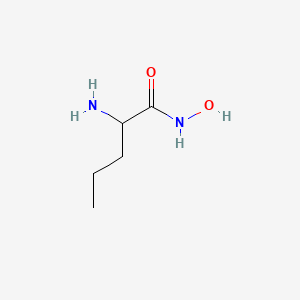

2-amino-N-hydroxypentanamide

描述

2-Amino-N-hydroxypentanamide is an organic compound that belongs to the class of hydroxamic acids. Hydroxamic acids are known for their ability to chelate metal ions, making them useful in various chemical and biological applications. This compound is characterized by the presence of an amino group and a hydroxamic acid functional group attached to a pentanamide backbone.

作用机制

Target of Action

The primary targets of 2-amino-N-hydroxypentanamide are Bcr-Abl and Histone Deacetylase (HDAC) . Bcr-Abl is a fusion protein that has been implicated in the development of chronic myeloid leukemia, while HDAC plays a crucial role in the regulation of gene expression .

Mode of Action

this compound interacts with its targets by inhibiting their activity . The compound binds to the active sites of Bcr-Abl and HDAC, preventing them from performing their normal functions . This results in a disruption of the cellular processes that these proteins are involved in .

Result of Action

The inhibition of Bcr-Abl and HDAC by this compound leads to antiproliferative activities against certain cancer cell lines . For example, it has shown potent activity against the human leukemia cell line K562 and the prostate cancer cell line DU145 .

生化分析

Biochemical Properties

2-amino-N-hydroxypentanamide has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been reported to form complexes with metal ions such as manganese (II), cobalt (II), nickel (II), copper (II), zinc (II), cadmium (II), iron (III), and aluminium (III) . These interactions could potentially influence various biochemical reactions.

Cellular Effects

For example, some compounds have demonstrated inhibitory activity against Bcr-Abl and HDAC1, which are important in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It has been suggested that it may involve nucleophilic addition followed by a swift proton transfer-induced elimination reaction . Additionally, it has been proposed that the compound can coordinate with metal ions through the aminohydroxamate moiety, via the N atom of the amino group, and by the deprotonated NHO – group .

Metabolic Pathways

Amino acids, which include this compound, play important roles in multiple metabolic pathways, including redox homeostasis and the biosynthesis of proteins and nucleotides .

Transport and Distribution

Amino acids, including this compound, are known to be transported by specific transporters .

Subcellular Localization

The prediction of protein subcellular localization, which could potentially involve this compound, is an active area of research in bioinformatics .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-hydroxypentanamide can be achieved through several methods. One common approach involves the reaction of pentanoic acid with hydroxylamine to form the hydroxamic acid intermediate. This intermediate is then reacted with ammonia or an amine to introduce the amino group. The reaction typically occurs under mild conditions, such as room temperature, and may require a catalyst to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps, such as crystallization or chromatography, to isolate the desired compound from any by-products or impurities.

化学反应分析

Types of Reactions

2-Amino-N-hydroxypentanamide undergoes various chemical reactions, including:

Oxidation: The hydroxamic acid group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Chemical Synthesis and Research Applications

Building Block in Organic Chemistry

2-Amino-N-hydroxypentanamide serves as a versatile building block in the synthesis of more complex organic molecules. Its hydroxamic acid functionality allows for various chemical transformations, making it an essential intermediate in synthetic organic chemistry. For instance, it can be utilized in the formation of hydroxamic acid derivatives which have applications in drug development and materials science.

Polymer Production

The compound is also used in the production of polymers. It can be polymerized to create biodegradable polyurethanes when reacted with di-isocyanates. This application is particularly relevant in developing environmentally friendly materials that are derived from biomass .

Biological Applications

Enzyme Inhibition

In biological research, this compound has been identified as an inhibitor of metalloproteinases, enzymes that play crucial roles in various physiological processes and disease mechanisms. Its ability to inhibit these enzymes makes it a valuable tool for studying enzyme mechanisms and could lead to therapeutic applications in treating conditions like cancer and arthritis .

Therapeutic Potential

The compound has shown promise in medicinal chemistry due to its inhibitory effects on specific biological targets. For example, it has been investigated for its potential to inhibit urease activity, which is relevant in treating infections caused by Helicobacter pylori. This bacterium is associated with gastric ulcers and cancer, making effective urease inhibitors critical for therapeutic strategies .

Case Study 1: Urease Inhibition

A study explored the efficacy of various hydroxamic acids, including this compound, as urease inhibitors against Helicobacter pylori. The results indicated that these compounds could significantly reduce urease activity, suggesting their potential as therapeutic agents for managing infections caused by this pathogen .

Case Study 2: Polymer Development

Research on the synthesis of polyurethanes from this compound demonstrated that varying the structure of diols and di-isocyanates can lead to novel biodegradable materials. Characterization techniques such as FTIR and NMR confirmed the successful polymerization and highlighted the material's potential applications in sustainable product development .

Data Tables

| Application Area | Description | Potential Impact |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules | Facilitates drug discovery and materials science |

| Polymer Chemistry | Used in producing biodegradable polyurethanes | Supports environmental sustainability |

| Enzyme Inhibition | Inhibitor of metalloproteinases | Therapeutic applications in cancer and arthritis |

| Urease Activity | Effective against Helicobacter pylori | Potential treatment for gastric diseases |

相似化合物的比较

Similar Compounds

2-Amino-N-hydroxyacetamide: Similar structure but with a shorter carbon chain.

2-Amino-N-hydroxybutanamide: Similar structure but with a four-carbon chain.

2-Amino-N-hydroxyhexanamide: Similar structure but with a six-carbon chain.

Uniqueness

2-Amino-N-hydroxypentanamide is unique due to its specific chain length, which can influence its binding affinity and selectivity for metal ions The pentanamide backbone provides a balance between flexibility and rigidity, making it an effective ligand for various metal ions

生物活性

2-Amino-N-hydroxypentanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as an inhibitor of histone deacetylases (HDACs). This article provides a comprehensive overview of the biological activity associated with this compound, highlighting relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound, with the chemical formula CHNO, features an amino group and a hydroxamic acid moiety, which are critical for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets, including enzymes involved in cancer progression.

HDAC Inhibition

One of the primary mechanisms through which this compound exerts its biological effects is through the inhibition of histone deacetylases (HDACs). HDACs play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs can reactivate silenced tumor suppressor genes and induce apoptosis in cancer cells.

- Research Findings : Studies have shown that derivatives of this compound exhibit significant HDAC inhibitory activity. For example, compounds designed based on this scaffold demonstrated nanomolar inhibition against various HDAC isoforms, suggesting their potential as anticancer agents .

Anticancer Properties

Numerous studies have investigated the anticancer properties of this compound and its derivatives. These compounds have been shown to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and mitochondrial dysfunction.

- Case Study : A study evaluated a series of hydroxamic acid derivatives, including those based on this compound, which displayed potent antiproliferative effects against human leukemia cell lines such as K562. The results indicated that these compounds could effectively inhibit cell growth by inducing apoptosis .

Antimicrobial Activity

In addition to its anticancer effects, there is emerging evidence suggesting that this compound may possess antimicrobial properties. This activity could be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential bacterial enzymes.

- Research Insight : Preliminary studies indicated that certain derivatives exhibited antibacterial activity against Gram-positive bacteria, although further investigation is needed to elucidate the specific mechanisms involved .

Data Tables

| Activity Type | Cell Line/Model | IC50 (µM) | Mechanism |

|---|---|---|---|

| HDAC Inhibition | K562 (Leukemia) | <1 | Histone deacetylase inhibition |

| Antiproliferative | DU145 (Prostate Cancer) | 0.5 | Apoptosis induction |

| Antimicrobial | Staphylococcus aureus | 10 | Cell wall synthesis disruption |

属性

IUPAC Name |

2-amino-N-hydroxypentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2/c1-2-3-4(6)5(8)7-9/h4,9H,2-3,6H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWQDCRINEFTEGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401309489 | |

| Record name | 2-Amino-N-hydroxypentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401309489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36207-49-5 | |

| Record name | 2-Amino-N-hydroxypentanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36207-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-N-hydroxypentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401309489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。